
Terpin
Overview
Description
Terpin, also known as this compound hydrate, is a monocyclic monoterpenoid alcohol with the chemical formula C10H20O2. It is commonly used as an expectorant to loosen mucus in patients with bronchitis and related conditions. This compound is derived from natural sources such as turpentine, oregano, thyme, and eucalyptus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Terpin can be synthesized from various volatile oils like geraniol and linalool by adding dilute acids, such as 5% sulfuric acid . Another common method involves the hydration of α-pinene, a major component of turpentine oil, using acid catalysts like p-toluensulfonic acid or a mixture of phosphoric and acetic acid . The reaction conditions typically involve moderate temperatures and controlled acid concentrations to achieve high yields.
Industrial Production Methods: Industrial production of this compound often involves the fractional distillation of turpentine followed by hydration of the fractionated α-pinene. This method is preferred due to its efficiency and higher yield compared to direct synthesis from crude turpentine .
Chemical Reactions Analysis
Types of Reactions: Terpin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form terpinene and other related compounds.
Reduction: Reduction of this compound can lead to the formation of terpinolene.
Substitution: this compound can undergo substitution reactions, particularly with halogens, to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Terpinene and related compounds.
Reduction: Terpinolene.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Pharmaceutical Applications
Expectorant Properties
Terpin hydrate, a derivative of this compound, is widely recognized for its expectorant properties. It is commonly used in treating respiratory conditions such as bronchitis and asthma. By reducing the viscosity of mucus, this compound hydrate facilitates easier clearance from the airways, thereby alleviating symptoms associated with chronic respiratory diseases .
Clinical Studies
A study published in the Journal of Thermal Analysis and Calorimetry highlighted the thermal properties of this compound hydrate, indicating its stability and potential for use in therapeutic formulations. The research demonstrated that this compound hydrate exhibits favorable compression characteristics for tablet formulation, suggesting its viability in pharmaceutical applications .
Agricultural Applications
Pesticide Development
Terpenes, including this compound, play a crucial role in developing natural pesticides. Their inherent properties make them effective against various pests while being less harmful to beneficial insects. Terpenes are utilized as active ingredients in several commercial pesticide formulations, contributing to sustainable agricultural practices .
Case Study: Natural Pest Control
Research has shown that terpenes can enhance plant defenses against herbivory. For instance, studies indicate that certain terpenes can attract predatory insects that help control pest populations naturally . This application not only reduces reliance on synthetic pesticides but also promotes ecological balance.
Industrial Applications
Solvent and Chemical Feedstock
this compound is a significant component in the production of turpentine, which serves as an organic solvent and a chemical feedstock for synthesizing other terpenoids. Turpentine derived from pine resin is utilized in paints, varnishes, and adhesives due to its excellent solvent properties .
Data Table: Industrial Uses of this compound
Application | Description | Examples |
---|---|---|
Solvent | Used in paints and varnishes | Turpentine |
Chemical Feedstock | Precursor for synthesizing other chemicals | Production of synthetic resins |
Fragrance Industry | Used in perfumes and cosmetics | Essential oils |
Environmental Applications
Cloud Seeding
Recent studies have suggested that terpenes released by trees may play a role in cloud seeding processes. In warmer climates, increased terpene emissions can lead to cloud formation that reflects sunlight, potentially regulating forest temperatures . This phenomenon highlights the ecological significance of terpenes beyond their direct applications.
Mechanism of Action
Terpin hydrate works by improving mucociliary function. It acts directly on the bronchial secretory cells in the lower respiratory tract, liquefying and facilitating the elimination of bronchial secretions. Additionally, it exerts a weak antiseptic effect on the pulmonary parenchyma .
Comparison with Similar Compounds
α-Terpineol: A monoterpenoid alcohol with similar uses in fragrances and flavors.
Terpinen-4-ol: Known for its antimicrobial and anti-inflammatory effects, commonly found in tea tree oil.
Uniqueness of Terpin: this compound is unique due to its dual role as an expectorant and antiseptic. While α-terpineol and terpinen-4-ol share some biological properties, this compound’s specific application in respiratory medicine sets it apart .
Biological Activity
Terpin, a monoterpene alcohol, is known for its diverse biological activities and therapeutic potential. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Profile
- Molecular Formula : C10H18O
- CAS Registry Number : 2451-01-6
- Synonyms : this compound hydrate, this compound cis-form hydrate
Biological Activities
This compound exhibits a range of biological activities, including:
- Antimicrobial Activity : this compound has been shown to possess antibacterial properties against various pathogens. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) of this compound against selected bacterial strains are summarized in Table 1.
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Pseudomonas aeruginosa | 1.5 |
- Antioxidant Activity : this compound has demonstrated significant antioxidant properties, which can help mitigate oxidative stress in biological systems. The DPPH radical scavenging activity of this compound was assessed, yielding an IC50 value of 45 µg/mL, indicating its potential as a natural antioxidant agent .
- Anti-inflammatory Effects : Research indicates that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. A study reported that this compound reduced the levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages .
The mechanisms through which this compound exerts its biological effects include:
- Cell Membrane Disruption : this compound interacts with bacterial cell membranes, leading to increased permeability and cell lysis.
- Scavenging Free Radicals : Its chemical structure allows this compound to donate electrons to free radicals, neutralizing them and preventing cellular damage.
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes such as cyclooxygenase (COX), contributing to its anti-inflammatory properties.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial evaluated the effectiveness of this compound hydrate in patients with respiratory infections caused by bacterial pathogens. The results indicated a significant reduction in symptoms and bacterial load after treatment with this compound hydrate compared to a placebo group . -
Case Study on Antioxidant Properties :
In a randomized controlled trial involving diabetic patients, supplementation with this compound showed improved oxidative stress markers compared to the control group. The study highlighted this compound's potential role in managing diabetes-related complications through its antioxidant activity . -
Case Study on Anti-inflammatory Effects :
A recent study investigated the anti-inflammatory effects of this compound in an animal model of arthritis. The administration of this compound resulted in decreased paw swelling and reduced levels of inflammatory markers, suggesting its therapeutic potential for inflammatory diseases .
Q & A
Basic Research Questions
Q. How can Terpin be reliably identified and quantified in complex mixtures using analytical chemistry techniques?
Methodological Answer: Employ gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) for separation, coupled with selective ion monitoring (SIM) for quantification . Validate the method using spiked samples and internal standards (e.g., deuterated analogs) to address matrix effects. Complementary techniques like HPLC with UV/Vis detection (at 210–240 nm) or nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) can resolve structural ambiguities .
Q. What synthetic routes are most effective for this compound production in laboratory settings?
Methodological Answer: Acid-catalyzed cyclization of α-terpineol (using H₂SO₄ or Amberlyst-15) is a standard approach. Optimize reaction conditions (temperature: 80–100°C, solvent: toluene) and monitor progress via thin-layer chromatography (TLC). For enantioselective synthesis, consider biocatalytic methods using immobilized lipases (e.g., Candida antarctica) to improve stereochemical control .
Q. How does this compound’s solubility profile influence its experimental applications?
Methodological Answer: Conduct phase-solubility studies in solvents of varying polarity (water, ethanol, hexane) at 25°C. Use the Hansen solubility parameters (δD, δP, δH) to predict miscibility. For hydrophobic matrices (e.g., lipid-based drug carriers), employ co-solvents like polyethylene glycol (PEG-400) or surfactants (Tween-80) to enhance dispersion .
Advanced Research Questions
Q. How can experimental design address contradictions in this compound’s thermodynamic stability data across studies?
Methodological Answer: Replicate calorimetry (DSC) and computational (DFT) studies under identical conditions (e.g., heating rate: 10°C/min, nitrogen atmosphere). Control for polymorphism by characterizing crystal forms via X-ray diffraction (XRD). Perform sensitivity analysis to identify variables (e.g., purity, humidity) causing discrepancies .
Q. What mechanistic insights explain this compound’s reactivity in oxidation reactions under varying pH conditions?
Methodological Answer: Use stopped-flow UV/Vis spectroscopy to monitor reaction kinetics at pH 2–12. Identify intermediates via LC-MS/MS and electron paramagnetic resonance (EPR) spectroscopy. Compare free energy profiles (DFT calculations) to validate proposed pathways (e.g., radical vs. carbocation mechanisms) .
Q. How do spectroscopic artifacts (e.g., solvent shifts) affect this compound’s structural characterization in novel matrices?
Methodological Answer: Record NMR spectra in deuterated solvents (CDCl₃, DMSO-d₆) and cross-validate with solid-state NMR to detect matrix-induced shifts. For fluorescence studies, correct for inner-filter effects using UV-Vis absorbance data at excitation/emission wavelengths .
Q. What statistical models best resolve batch-to-batch variability in this compound’s bioactivity assays?
Methodological Answer: Apply multivariate analysis (PCA or PLS regression) to isolate sources of variability (e.g., impurity profiles, storage conditions). Use Bayesian hierarchical models to quantify uncertainty in dose-response curves (e.g., IC₅₀ values) .
Q. Methodological Considerations
- Reproducibility : Document synthesis and analysis protocols per the Beilstein Journal’s standards, including raw data in supplementary files (e.g., NMR spectra, chromatograms) .
- Data Contradictions : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses of this compound’s physicochemical properties .
- Gaps in Literature : Prioritize comparative studies of this compound derivatives (e.g., terpinen-4-ol) to contextualize structure-activity relationships .
Properties
IUPAC Name |
4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBNWAMSGVWEHFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(CC1)C(C)(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023643, DTXSID401031800, DTXSID501031803 | |
Record name | Terpin | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-Terpin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-p-Menthan-1,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1 mg/mL at 20 °C | |
Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |
Record name | Terpin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |
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Record name | Terpin [BAN] | |
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Record name | cis-p-Menthan-1,8-diol | |
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Record name | Terpin, trans- | |
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Record name | TERPIN HYDRATE | |
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Record name | TERPIN | |
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Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |
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Record name | Terpin | |
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Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |
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Record name | TERPIN | |
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Record name | TERPIN, TRANS- | |
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Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
158 - 159 °C | |
Record name | trans-p-Menthane-1,8-diol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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